molecular formula C6H6BrClN2O2 B1529023 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride CAS No. 1523570-94-6

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

Cat. No.: B1529023
CAS No.: 1523570-94-6
M. Wt: 253.48 g/mol
InChI Key: FFXZOCQSEINOCG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-5-bromopyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXZOCQSEINOCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523570-94-6
Record name 2-Pyridinecarboxylic acid, 3-amino-5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523570-94-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride
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Preparation Methods

Preparation of the Brominated Pyridine Intermediate

A critical precursor in the synthesis of 3-Amino-5-bromopyridine-2-carboxylic acid derivatives is 2-amino-5-bromopyridine , which can be efficiently prepared via bromination of 2-aminopyridine.

Method Summary (Based on Patent CN109748864A)

  • Starting Material: 2-Aminopyridine
  • Brominating Agent: Phenyltrimethylammonium tribromide
  • Solvent: Methylene chloride (dichloromethane) or chloroform
  • Reaction Conditions:
    • Temperature: 20–50°C (preferably around 30°C)
    • Reaction Time: 1–3 hours
    • Molar Ratio (2-aminopyridine : brominating agent): 0.7–1.4 (optimal 0.9–1.3)
    • Solvent volume: 20–35 mL per gram of 2-aminopyridine

Procedure Highlights

  • The reaction mixture is stirred mechanically under reflux with temperature control.
  • Post-reaction, the mixture is washed with saturated sodium chloride solution to separate aqueous and organic layers.
  • The organic phase is washed with water multiple times, dried over anhydrous sodium sulfate, and solvent removed by rotary evaporation.
  • The crude product is precipitated by cooling with ice water and recrystallized from benzene to yield a yellow solid.

Yields and Observations

Embodiment Solvent Temperature (°C) Yield (%) Notes
1 Chloroform 30 81 Optimal conditions
2 Chloroform 25 78 Slightly lower temperature
3 Dichloromethane 30 75 Alternative solvent tested
  • The method avoids formation of significant 3-brominated by-products, improving purity and reducing waste.
  • The reaction conditions are mild, and the raw materials are inexpensive and readily available.
  • This method has industrial applicability due to its high yield and scalability.

Conversion to 3-Amino-5-bromopyridine-2-carboxylic Acid

The target compound, 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride, is typically prepared via hydrolysis of the corresponding amide or carboxamide derivative.

Hydrolysis of 3-Amino-5-bromopyridine-2-carboxamide

  • Starting Material: 3-Amino-5-bromo-pyridine-2-carboxamide
  • Reagents:
    • Aqueous sodium hydroxide (for base hydrolysis) or concentrated hydrochloric acid (for acidic hydrolysis)
  • Conditions:
    • Base hydrolysis: Reflux for 5 hours with aqueous NaOH, followed by neutralization with 2N HCl at 0°C to precipitate the acid.
    • Acid hydrolysis: Stirring in concentrated HCl at 100°C for 20 hours, followed by cooling and neutralization with sodium bicarbonate to pH 7.

Yields and Physical Characteristics

Hydrolysis Method Conditions Yield (%) Product Form
Base Hydrolysis Reflux 5 h, neutralize at 0°C 95 Light yellow solid
Acid Hydrolysis 100°C 20 h, neutralize at 0°C 55 Gray solid
  • The base hydrolysis route provides a higher yield and is preferred for laboratory-scale synthesis.
  • The acid hydrolysis method is an alternative but with lower yield and longer reaction time.

Alternative Bromination and Hydrolysis Approaches

Additional methods involve bromination of acylaminopyridines followed by hydrolysis:

  • Bromination of 2-acylaminopyridine with bromine or hydrobromic acid forms a 2-acylaminopyridinium-HBr3 salt intermediate.
  • This intermediate decomposes gradually in protic polar solvents (water, alcohols) to yield 2-acylamino-5-bromopyridine.
  • Subsequent hydrolysis under buffered alkaline conditions (e.g., sodium acetate or disodium hydrogen phosphate buffers) affords the brominated amino-pyridine carboxylic acid derivatives.
  • Reaction temperatures are maintained between room temperature and 60°C to avoid side reactions such as amide hydrolysis.
  • The process allows for good yields and manageable purification steps due to the solid crystalline nature of intermediates.

Purification and Formulation Notes

  • The crude brominated products are typically recrystallized from solvents such as benzene to improve purity.
  • For biological or in vivo applications, the compound can be formulated by dissolving in DMSO followed by dilution with PEG300, Tween 80, and water or corn oil, ensuring clear solutions at each step.

Summary Table of Preparation Steps

Step Key Reagents/Conditions Outcome/Yield Notes
Bromination of 2-aminopyridine Phenyltrimethylammonium tribromide, CHCl3 or DCM, 20–50°C, 1–3 h 75–81% yield of 2-amino-5-bromopyridine Mild, high-yield, low by-products
Hydrolysis of carboxamide NaOH reflux 5 h or HCl 100°C 20 h 55–95% yield of 3-amino-5-bromopyridine-2-carboxylic acid Base hydrolysis preferred
Purification Recrystallization from benzene High purity solids Essential for removing impurities
Formulation DMSO, PEG300, Tween 80, water or corn oil Clear solutions For biological applications

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of 3-amino-5-bromopyridine-2-carboxylic acid derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce 3-amino-5-bromopyridine-2-carboxylic acid derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Applications in Scientific Research

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride has several notable applications across various fields:

Chemistry

  • Building Block : Utilized as a precursor for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals.
  • Reactivity : Engages in oxidation, reduction, and nucleophilic substitution reactions, allowing for the modification of its structure to create derivatives with enhanced properties .

Biology

  • Biological Studies : Investigated for its role in studying biological processes and developing bioactive molecules. It has shown potential in differentiating acute myeloid leukemia (AML) cells by disrupting tubulin polymerization pathways .
  • Enzyme Inhibition : Exhibits inhibitory effects on enzymes such as GSK-3β (IC₅₀ around 8 nM), which is significant in cancer therapy .

Medicine

  • Pharmaceutical Development : The compound is explored for its potential as a therapeutic agent due to its biological activity against various cancer cell lines and its ability to modulate enzyme activity.
  • Antiproliferative Activity : Demonstrated significant antiproliferative effects against human cancer cell lines, indicating its potential as an anticancer drug candidate.

Industrial Applications

  • Agrochemicals and Dyes : Its chemical properties make it suitable for the production of agrochemicals and dyes, contributing to various industrial applications .

Case Study 1: GSK-3β Inhibitory Activity

Recent studies have highlighted the compound's competitive inhibition of GSK-3β, a target in cancer treatment. Modifications to the carboxamide group have been shown to significantly influence inhibitory potency, with some derivatives achieving IC₅₀ values as low as 10 nM.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study involving HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines revealed that while some derivatives exhibited reduced cell viability at higher concentrations, others maintained viability even at concentrations up to 100 µM. This suggests a favorable safety profile for further development in therapeutic contexts.

Mechanism of Action

The mechanism by which 3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
3-Amino-5-bromo-2-carboxylic acid HCl C₆H₅BrN₂O₂·HCl -NH₂, -Br, -COOH (HCl salt) High solubility; pharmaceutical intermediate
3-Amino-5-bromo-2-carboxylic acid ethyl ester C₈H₈BrN₂O₂ -NH₂, -Br, -COOEt Lipophilic; used as synthetic intermediate
3-Amino-5-bromo-2-carboxylic acid isopropyl ester C₉H₁₀BrN₂O₂ -NH₂, -Br, -COO-iPr Enhanced steric bulk; potential prodrug candidate
3-Bromo-2-hydroxymethylpyridine C₆H₆BrNO -Br, -CH₂OH Hydrogen-bond donor; metal coordination
4-Amino-5-bromo-2-methoxybenzenecarboxylic acid C₈H₈BrNO₃ -NH₂, -Br, -OCH₃, -COOH Planar aromatic system; UV activity

Key Observations :

  • Hydrochloride salt (QE-6047) exhibits improved aqueous solubility compared to ester derivatives due to ionic character .
  • Ester derivatives (e.g., ethyl, isopropyl) are more lipophilic, favoring membrane permeability in drug design .
  • Hydroxymethyl substitution () replaces the carboxyl group, altering hydrogen-bonding capacity and limiting acid-base reactivity .

Halogen and Positional Isomers

Table 2: Halogen and Positional Variations
Compound Name Halogen/Position Key Differences Applications Reference
3-Bromo-5-chloropyridin-2-amine Br (C3), Cl (C5) Dual halogens; altered reactivity Cross-coupling reactions
5-Bromo-6-chloro-3-iodopyridin-2-amine Br (C5), Cl (C6), I (C3) Triple halogenation; steric effects Radiopharmaceuticals
2-Amino-5-bromopyridinium carboxylate Br (C5) Zwitterionic structure Crystal engineering

Key Observations :

  • Dual/triple halogenation (e.g., Cl, Br, I) enhances electrophilicity for nucleophilic substitution but increases steric hindrance .
  • Zwitterionic forms () exhibit unique crystal packing via N–H⋯O and O–H⋯O bonds, relevant in material science .

Functional Group Modifications

Thieno-Pyridine Derivatives
  • 3-Amino-2-benzoylthieno[2,3-b]pyridine-5-carboxylic acid HCl (): Replaces pyridine with thienopyridine, enhancing π-stacking and binding to aromatic drug targets.
Carboxylate vs. Amide Derivatives
  • 6-Oxo-1,6-dihydropyridine-2-carboxylate (): Keto-enol tautomerism enables diverse coordination modes with metals, unlike the stable carboxylate in the target compound .


Key Observations :

  • The hydrochloride salt is typically synthesized via HCl treatment of the free acid or ester precursors .
  • Stability varies: Zwitterionic forms () may decompose under acidic conditions, while halogenated derivatives () are more robust .

Biological Activity

3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H6BrN2O2·HCl
  • Molecular Weight : Approximately 238.47 g/mol
  • Functional Groups : Contains an amino group, a bromine atom, and a carboxylic acid group which contribute to its biological activity.

The presence of these functional groups suggests that the compound may interact with various biological targets, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties :
    • The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth through interference with essential metabolic pathways.
  • Antiviral Activity :
    • Preliminary investigations have suggested that this compound may possess antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.
  • Anticancer Potential :
    • There is growing interest in the compound's role as an anticancer agent. It has been studied in relation to the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis or reduced cell division in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Reported inhibition of the PI3K/Akt/mTOR pathway in breast cancer xenografts, leading to a significant reduction in tumor size at doses of 25 mg/kg.
Evaluated structure-activity relationships (SAR) showing that modifications to the amino group enhanced anticancer activity against specific cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberUnique Features
3-Bromo-5-methylpicolinic acid1211515-68-2Methyl group enhances lipophilicity; potential for increased bioavailability.
Methyl 3-bromo-2-pyridinecarboxylate53636-56-9Ester derivative; more reactive due to methyl ester group.
3-Amino-5-chloropyridine-2-carboxylic acidNot specifiedChlorine substitution alters reactivity and biological activity; less potent than brominated analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-5-bromopyridine-2-carboxylic acid hydrochloride, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from brominated pyridine precursors. A common approach involves halogenation of pyridine derivatives followed by carboxylation and amination. For example, bromination at the 5-position of pyridine-2-carboxylic acid derivatives can be achieved using bromine or NBS (N-bromosuccinimide) under controlled temperature (0–5°C) to minimize side reactions. Subsequent amination at the 3-position often employs NH₃/urea in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine to enhance nucleophilic substitution efficiency . Hydrochloride salt formation is typically achieved via HCl gas bubbling in anhydrous ethanol. Key parameters include reaction temperature (critical for regioselectivity), solvent polarity, and stoichiometric ratios of brominating agents.

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, using a C18 column and mobile phase of acetonitrile/water (0.1% TFA). Structural confirmation relies on:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify aromatic proton environments and carboxyl/amine functionalities.
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 235.97 for C₆H₅BrN₂O₂·HCl).
  • X-ray Crystallography : For crystalline samples, SHELXL refinement (via SHELX suite) resolves bond lengths/angles and confirms protonation states .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a versatile building block for:

  • Enzyme Inhibitors : The bromine atom facilitates Suzuki-Miyaura cross-coupling to generate biaryl derivatives targeting kinase active sites (e.g., EGFR inhibitors).
  • Metal Complexation : The carboxylic acid and amino groups enable chelation with transition metals (e.g., Cu²⁺, Pt²⁺) for anticancer agent development.
  • Prodrug Design : Hydrochloride salt enhances aqueous solubility, making it suitable for in vitro bioassays (e.g., solubility >10 mg/mL in PBS at pH 7.4) .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or hydration. To resolve:

  • Variable-Temperature XRD : Assess thermal stability and phase transitions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to distinguish polymorphs.
  • DFT Calculations : Compare experimental vs. computed lattice energies (using Gaussian09 or ORCA) to validate the most stable form .

Q. What strategies optimize regioselectivity in bromination steps during synthesis?

  • Methodological Answer : Competing bromination at the 3- or 6-positions can be mitigated by:

  • Directed Metalation : Use of LDA (Lithium Diisopropylamide) to deprotonate the 2-carboxylic acid group, directing bromine to the 5-position.
  • Microwave-Assisted Synthesis : Short reaction times (5–10 min) at 100°C reduce side-product formation.
  • Solvent Screening : Low-dielectric solvents (e.g., DCM) favor electrophilic substitution at electron-rich positions .

Q. How do computational models predict the bioactivity of derivatives of this compound?

  • Methodological Answer :

  • Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., PARP-1).
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values.
  • ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how should researchers address this?

  • Methodological Answer : Variations (e.g., 270°C vs. 265°C) may stem from impurities or instrumentation calibration. Recommendations:

  • DSC (Differential Scanning Calorimetry) : Use a heating rate of 10°C/min under N₂ to obtain precise melting endotherms.
  • Recrystallization : Purify via slow evaporation from ethanol/water (1:1) to isolate a single crystalline form .

Methodological Best Practices

  • Synthesis Scale-Up : For gram-scale production, replace THF with safer solvents (e.g., 2-MeTHF) and employ flow chemistry to control exothermic bromination steps .
  • Stability Testing : Store the hydrochloride salt under argon at −20°C to prevent deliquescence. Monitor degradation via TLC (Rf = 0.3 in EtOAc/hexane, 1:1) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
3-Amino-5-bromopyridine-2-carboxylic acid hydrochloride

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